GIP (1-39)
Description
The compound H-DL-Tyr-DL-Ala-DL-Glu-Gly-DL-xiThr-DL-Phe-DL-xiIle-DL-Ser-DL-Asp-DL-Tyr-DL-Ser-DL-xiIle-DL-Ala-DL-Met-DL-Asp-DL-Lys-DL-xiIle-DL-Arg-DL-Gln-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Asn-DL-Trp-DL-Leu-DL-Leu-DL-Ala-DL-Gln-DL-Lys-Gly-DL-Lys-DL-Lys-DL-Ser-DL-Asp-DL-Trp-DL-Lys-DL-His-DL-Asn-OH is a synthetic peptide composed of alternating D- and L-configured (DL) amino acids, including non-standard residues such as xiThr (modified threonine) and xiIle (modified isoleucine). Classified under organic acids and derivatives > peptides , its structural complexity necessitates advanced methods for comparison with similar compounds.
Properties
IUPAC Name |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[2-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C210H316N56O61S/c1-18-107(10)169(266-203(320)155(102-269)260-190(307)141(85-117-58-62-122(272)63-59-117)247-197(314)150(93-166(286)287)255-202(319)154(101-268)261-207(324)171(109(12)20-3)265-200(317)143(84-115-44-25-22-26-45-115)256-208(325)172(113(16)270)262-162(279)99-229-178(295)134(67-71-163(280)281)235-173(290)110(13)231-176(293)125(216)82-116-56-60-121(271)61-57-116)205(322)233-112(15)175(292)237-138(72-79-328-17)186(303)253-148(91-164(282)283)195(312)241-132(54-35-40-77-215)187(304)264-170(108(11)19-2)206(323)244-133(55-41-78-225-210(222)223)180(297)242-136(65-69-157(218)274)184(301)243-137(66-70-158(219)275)185(302)252-149(92-165(284)285)196(313)248-142(83-114-42-23-21-24-43-114)199(316)263-168(106(8)9)204(321)257-147(89-159(220)276)194(311)249-145(87-119-96-227-127-49-30-28-47-124(119)127)192(309)246-140(81-105(6)7)189(306)245-139(80-104(4)5)188(305)232-111(14)174(291)236-135(64-68-156(217)273)183(300)238-128(50-31-36-73-211)177(294)228-98-161(278)234-129(51-32-37-74-212)179(296)239-131(53-34-39-76-214)182(299)259-153(100-267)201(318)254-151(94-167(288)289)198(315)250-144(86-118-95-226-126-48-29-27-46-123(118)126)191(308)240-130(52-33-38-75-213)181(298)251-146(88-120-97-224-103-230-120)193(310)258-152(209(326)327)90-160(221)277/h21-30,42-49,56-63,95-97,103-113,125,128-155,168-172,226-227,267-272H,18-20,31-41,50-55,64-94,98-102,211-216H2,1-17H3,(H2,217,273)(H2,218,274)(H2,219,275)(H2,220,276)(H2,221,277)(H,224,230)(H,228,294)(H,229,295)(H,231,293)(H,232,305)(H,233,322)(H,234,278)(H,235,290)(H,236,291)(H,237,292)(H,238,300)(H,239,296)(H,240,308)(H,241,312)(H,242,297)(H,243,301)(H,244,323)(H,245,306)(H,246,309)(H,247,314)(H,248,313)(H,249,311)(H,250,315)(H,251,298)(H,252,302)(H,253,303)(H,254,318)(H,255,319)(H,256,325)(H,257,321)(H,258,310)(H,259,299)(H,260,307)(H,261,324)(H,262,279)(H,263,316)(H,264,304)(H,265,317)(H,266,320)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,326,327)(H4,222,223,225) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGMGVMCZCZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC9=CC=C(C=C9)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C210H316N56O61S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4633 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound H-DL-Tyr-DL-Ala-DL-Glu-Gly-DL-xiThr-DL-Phe-DL-xiIle-DL-Ser-DL-Asp is a synthetic peptide composed of a complex sequence of amino acids, including both D- and L-enantiomers. This unique stereochemical configuration can significantly influence its biological activity and structural stability. Peptides of this nature are often investigated for their potential roles in various biochemical and pharmacological applications.
Composition and Structure
The compound consists of the following amino acids:
| Amino Acid | Type |
|---|---|
| Tyr | DL |
| Ala | DL |
| Glu | DL |
| Gly | DL |
| xiThr | DL |
| Phe | DL |
| xiIle | DL |
| Ser | DL |
| Asp | DL |
| Met | DL |
| Lys | DL |
| Arg | DL |
| Gln | DL |
| Val | DL |
| Asn | DL |
| Trp | DL |
| Leu | DL |
This diverse composition allows the peptide to engage in various biological interactions, potentially affecting signaling pathways, enzyme activity, and receptor binding.
Biological Activity
The biological activity of H-DL-Tyr...-OH is largely attributed to its constituent amino acids, which can exhibit a range of physiological effects:
- Neurotransmission Modulation : Amino acids like Glu (glutamic acid) and Asp (aspartic acid) are known excitatory neurotransmitters that play critical roles in synaptic transmission and plasticity.
- Hormonal Regulation : Some components, such as Tyr (tyrosine), are precursors to hormones like epinephrine and norepinephrine, influencing stress responses and metabolic processes.
- Antioxidant Properties : Peptides with aromatic amino acids (e.g., Phe, Trp) may exhibit antioxidant activity, scavenging free radicals and protecting cellular integrity.
- Immune Response : Certain amino acids can modulate immune function, enhancing the body's ability to respond to pathogens.
Research Findings
Recent studies have explored the interactions of similar peptides with various biological targets:
- Binding Affinities : Research indicates that peptides with diverse amino acid compositions can exhibit varying binding affinities to receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions.
- Cellular Studies : In vitro studies demonstrate that synthetic peptides can influence cell proliferation, apoptosis, and differentiation in various cell lines, suggesting potential therapeutic applications in regenerative medicine.
Case Studies
- Peptide Interaction with Receptors : A study on a similar peptide showed significant binding affinity to the NMDA receptor, indicating potential neuroprotective effects against excitotoxicity.
- Antioxidant Evaluation : Another investigation highlighted the antioxidant capacity of peptides derived from similar sequences, showing reduced oxidative stress markers in cultured neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Assessment
Key Methods :
- Chemical Fingerprints & Tanimoto Coefficients : PubChem-derived similarity matrices highlight clusters of metabolites sharing biochemical pathways, validated by Tanimoto coefficient calculations .
- Graph Comparison : Direct subgraph matching of chemical structures (atom-bond graphs) offers higher accuracy but requires significant computational resources . Tools like GEM-Path integrate both approaches for pathway analysis .
Similar Compounds Identified :
Notes:
Biochemical Pathway and Functional Overlaps
- Pathway Clustering: Chemically similar compounds often participate in related pathways. For example, metabolites with high Tanimoto scores in PubChem are linked to glucose metabolism and lipid signaling .
- Bioactivity : Peptides like H-Tyr-Ada-Gly-Phe-Met-OH () are hypothesized to interact with membrane receptors due to hydrophobic (Met, Ada) and polar (Gly) motifs. The target’s multiple Lys residues may enhance solubility or nucleic acid interactions.
Computational and Experimental Findings
- Subgraph Matching : The target’s repetitive DL-Ser-DL-Asp motif aligns with helical or β-sheet propensity regions in similar peptides, as seen in NMR studies of gelsolin fragments .
- Metabolic Side Effects: Phenothiazine-derived compounds () cause dyslipidemias via fatty acid uptake inhibition, suggesting that the target’s hydrophobic residues (Leu, Ile) might similarly interfere with lipid metabolism.
Critical Analysis of Research Limitations
- Data Gaps: Limited safety profiles for the target compound exist compared to phenothiazines, which have well-documented metabolic impacts .
- Methodological Trade-offs : While graph comparison is precise, its computational cost restricts large-scale analysis . Chemical fingerprints, though faster, may overlook stereochemical nuances (e.g., DL vs. L-configurations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
